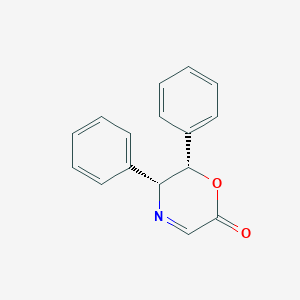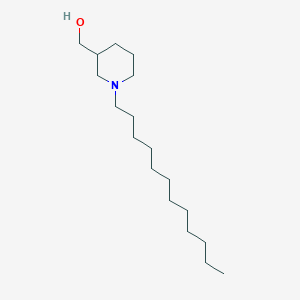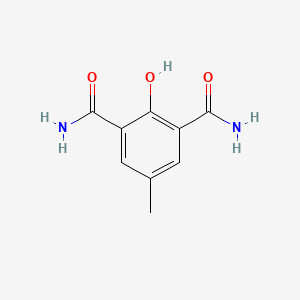
12-(1H-Pyrrol-1-yl)dodecan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-(1H-Pyrrol-1-yl)dodecan-1-amine is a chemical compound that features a pyrrole ring attached to a dodecylamine chain. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom, known for its biological activity and presence in various natural products . The combination of the pyrrole ring with a long aliphatic chain in this compound makes it an interesting compound for various applications in chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1H-Pyrrol-1-yl)dodecan-1-amine can be achieved through several methods. One common approach involves the reaction of dodecylamine with pyrrole under specific conditions. The Paal-Knorr synthesis is a well-known method for preparing pyrrole derivatives, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines . In this case, dodecylamine can react with a suitable 1,4-dicarbonyl compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
12-(1H-Pyrrol-1-yl)dodecan-1-amine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring or the aliphatic chain.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the aliphatic chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various reagents, including alkyl halides and sulfonyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole oxides, while substitution reactions can introduce new functional groups to the molecule.
科学研究应用
12-(1H-Pyrrol-1-yl)dodecan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful for investigating cellular processes and developing bioactive molecules.
Medicine: Its potential therapeutic properties are explored for developing new drugs and treatments.
Industry: The compound can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 12-(1H-Pyrrol-1-yl)dodecan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrole ring’s aromatic nature allows it to interact with various biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways . The long aliphatic chain may influence the compound’s solubility and membrane permeability, enhancing its bioavailability and effectiveness.
相似化合物的比较
Similar Compounds
Dodecanoic acid derivatives: These compounds share the long aliphatic chain but differ in the functional groups attached.
Pyrrole derivatives: Compounds with different substituents on the pyrrole ring, such as 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile.
Uniqueness
12-(1H-Pyrrol-1-yl)dodecan-1-amine is unique due to the combination of the pyrrole ring and the long aliphatic chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
204376-63-6 |
|---|---|
分子式 |
C16H30N2 |
分子量 |
250.42 g/mol |
IUPAC 名称 |
12-pyrrol-1-yldodecan-1-amine |
InChI |
InChI=1S/C16H30N2/c17-13-9-7-5-3-1-2-4-6-8-10-14-18-15-11-12-16-18/h11-12,15-16H,1-10,13-14,17H2 |
InChI 键 |
TXYWOBPGCTVVIL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)CCCCCCCCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)







